

# Cross-validation of experimental results for imidazo[1,2-b]pyridazine bioactivity

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## Compound of Interest

**Compound Name:** 6-Chloroimidazo[1,2-b]pyridazine hydrochloride

**Cat. No.:** B578171

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## Cross-Validation of Imidazo[1,2-b]pyridazine Bioactivity: A Comparative Guide

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the experimental results for its bioactivity, focusing on its efficacy as a kinase inhibitor for cancer therapy and its potential as an antibacterial agent. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate cross-validation and guide future research for scientists and drug development professionals.

## Kinase Inhibitory Activity: Targeting Cancer Proliferation and Angiogenesis

Imidazo[1,2-b]pyridazine derivatives have shown significant promise as inhibitors of various protein kinases implicated in cancer progression. These compounds have been extensively evaluated against key targets such as Anaplastic Lymphoma Kinase (ALK), c-Met, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Monopolar Spindle 1 (Mps1), demonstrating potent inhibitory effects in the nanomolar range.

## Comparative Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) values for several imidazo[1,2-b]pyridazine derivatives against a panel of kinases are summarized below. These values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity in vitro.

Target Kinase	Compound ID/Reference	IC50 (nM)	Cell Line/Assay Condition
ALK (Wild-Type)	O-10	2.6[1]	Enzymatic Assay
ALK (G1202R Mutant)	O-10	6.4[1]	Enzymatic Assay
ALK (L1196M/G1202R Mutant)	O-10	23[1]	Enzymatic Assay
c-Met	Derivative 26 (imidazo[1,2- a]pyridine)	1.9[2]	Enzymatic Assay
VEGFR2	Derivative 26 (imidazo[1,2- a]pyridine)	2.2[2]	Enzymatic Assay
VEGFR2	Derivative 9k	8.4	Enzymatic Assay
Mps1	27f	0.70	Cellular Assay
IKK $\beta$	Multiple Derivatives	Varied (nM to $\mu$ M range)	Cell-free and Cellular Assays
Tyk2 (JH2)	Multiple Derivatives	Varied (nM to $\mu$ M range)[3][4]	Scintillation Proximity Assay/Cellular Assays[3]
GSK-3 $\beta$	Multiple Derivatives	Varied (nM range)	Enzymatic Assay

## Cellular Antiproliferative Activity

The efficacy of these compounds in inhibiting cancer cell growth is a crucial indicator of their therapeutic potential. The IC50 values for cell viability and proliferation assays are presented below.

Cell Line	Compound ID/Reference	IC50	Assay
Karpas299 (ALK-positive)	O-10	38 nM[1]	Cell Proliferation Assay
BaF3-EML4-ALK (G1202R)	O-10	52 nM[1]	Cell Proliferation Assay
BaF3-EML4-ALK (L1196M/G1202R)	O-10	64 nM[1]	Cell Proliferation Assay
MKN45 (c-Met addicted)	Derivative 26 (imidazo[1,2-a]pyridine)	5.0 nM[2]	Cell Proliferation Assay
VEGF-stimulated HUVEC	Derivative 26 (imidazo[1,2-a]pyridine)	1.8 nM[2]	Cell Proliferation Assay
A549 (Lung Carcinoma)	27f	6.0 nM[5]	Cell Proliferation Assay
HCC1937 (Breast Cancer)	IP-5 (imidazo[1,2-a]pyridine)	45 µM[6][7]	MTT Assay
HCC1937 (Breast Cancer)	IP-6 (imidazo[1,2-a]pyridine)	47.7 µM[6][7]	MTT Assay
HCC1937 (Breast Cancer)	IP-7 (imidazo[1,2-a]pyridine)	79.6 µM[6][7]	MTT Assay

## Antibacterial Activity

In addition to their anticancer properties, certain imidazo[1,2-b]pyridazine derivatives have been investigated for their antibacterial activity. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Bacterial Strain	Compound ID/Reference	MIC (µg/mL)
Bacillus cereus	Derivative (imidazo[4,5-b]pyridine)	0.07 (as Mg/mL)
Escherichia coli	Derivative (imidazo[4,5-b]pyridine)	>0.315 (as mg/mL)

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate cross-validation of the presented data.

### In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

- Reagents: Recombinant human kinase, appropriate kinase buffer, ATP, specific peptide substrate, and the test imidazo[1,2-b]pyridazine compound.
- Procedure:
  - Prepare serial dilutions of the test compound in DMSO.
  - In a microplate, add the kinase, kinase buffer, and the test compound at various concentrations.
  - Initiate the kinase reaction by adding a mixture of the substrate and ATP.
  - Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
  - Stop the reaction and add a detection reagent (e.g., ADP-Glo™, HTRF®).
  - Measure the signal (luminescence or fluorescence) using a microplate reader.

- Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

## Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine derivatives for a specified duration (e.g., 48 or 72 hours).
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

## Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, thereby testing the long-term survival and reproductive integrity of cells after treatment.

- Cell Seeding: Seed a low density of cells in 6-well plates.
- Treatment: Treat the cells with the test compound for a defined period.
- Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation.

- Staining: Fix the colonies with a solution such as methanol and stain with crystal violet.
- Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
- Analysis: Calculate the surviving fraction of cells for each treatment condition compared to the untreated control.

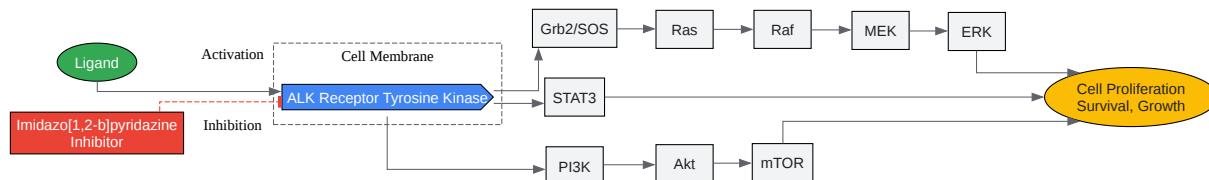
## Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

- Preparation: Prepare serial twofold dilutions of the imidazo[1,2-b]pyridazine compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
- Inoculation: Add a standardized bacterial suspension to each well.
- Incubation: Incubate the plate at 37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

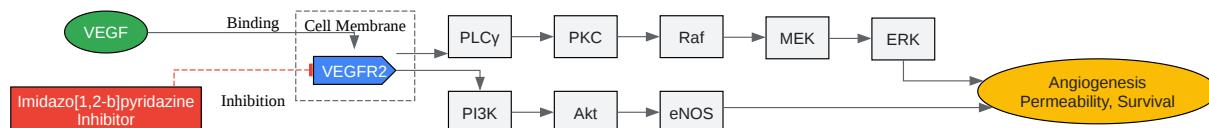
## Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine derivatives and a typical experimental workflow.



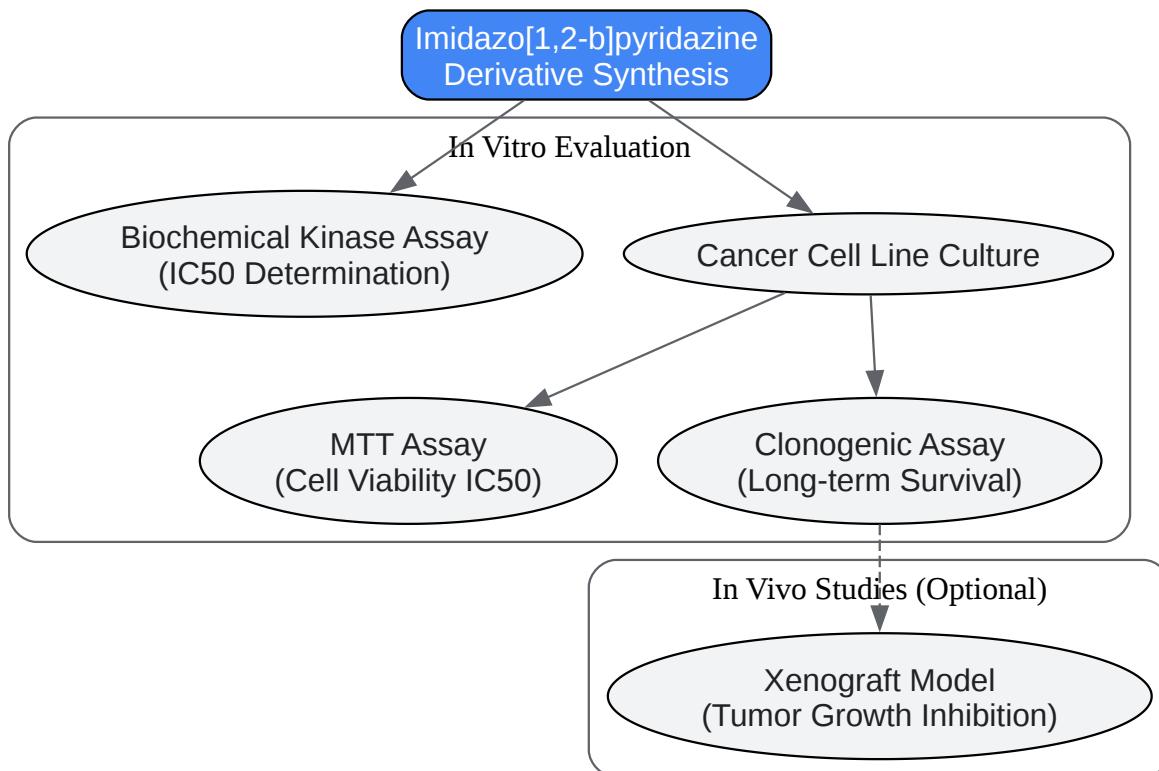
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Caption: Simplified ALK signaling pathway and the point of inhibition by imidazo[1,2-b]pyridazine derivatives.



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Caption: Key downstream signaling of VEGFR2 in angiogenesis and its inhibition by imidazo[1,2-b]pyridazines.



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Caption: General experimental workflow for evaluating the anticancer activity of imidazo[1,2-b]pyridazines.

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